molecular formula C14H9ClN2O B1368584 2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine CAS No. 760193-01-9

2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine

Cat. No.: B1368584
CAS No.: 760193-01-9
M. Wt: 256.68 g/mol
InChI Key: GPRSVZVIYIGSED-UHFFFAOYSA-N
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Description

Structural Characterization

Molecular Architecture and IUPAC Nomenclature

2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine is a heterocyclic compound characterized by a pyridine ring substituted with a chloro group at position 2 and a 2-(3-cyanophenyl)-1-oxoethyl side chain at position 3. The IUPAC name, 3-[2-(2-chloropyridin-3-yl)-2-oxoethyl]benzonitrile , reflects its structural components: a benzonitrile moiety linked via a ketone-containing ethyl bridge to a 2-chloropyridine.

Key structural features include:

  • Pyridine core : A six-membered aromatic ring with one nitrogen atom.
  • Chloro substituent : At the 2-position of the pyridine ring.
  • 3-Oxoethyl bridge : A two-carbon chain with a ketone group (C=O) connecting the pyridine to the benzonitrile group.
  • 3-Cyanophenyl group : A phenyl ring substituted with a cyano (-CN) group at the meta position.
Table 1: Molecular Identifiers
Property Value Source
CAS Number 760193-01-9
Molecular Formula C₁₄H₉ClN₂O
Molecular Weight 256.68 g/mol
SMILES C1=CC(=CC(=C1)C#N)CC(=O)C2=C(N=CC=C2)Cl
InChIKey GPRSVZVIYIGSED-UHFFFAOYSA-N

Spectroscopic Identification

NMR Spectroscopy

While explicit NMR data for this compound is not publicly available, structural analogs suggest key spectral features:

  • ¹H NMR : Peaks corresponding to aromatic protons on the pyridine and benzonitrile rings, with deshielded signals due to electron-withdrawing groups (e.g., Cl, CN, C=O).
  • ¹³C NMR : Distinct signals for carbonyl carbons (~190–210 ppm), cyano groups (~110–120 ppm), and chlorinated pyridine carbons (~140–150 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy

Predicted absorption bands include:

  • C≡N stretch : ~2250 cm⁻¹ (cyano group).
  • C=O stretch : ~1700–1750 cm⁻¹ (ketone).
  • C-Cl stretch : ~600–700 cm⁻¹.
Mass Spectrometry (MS)

GC-MS analysis of analogous compounds (C₁₄H₉ClN₂O) reveals:

  • Molecular ion peak : m/z 256 [M⁺].
  • Fragmentation : Loss of CO (28 Da) and Cl (35 Da) yielding ions at m/z 228 and 221, respectively.
Table 2: Predicted Spectral Data
Technique Key Observations
¹H NMR Aromatic protons (δ 7.0–8.5 ppm)
¹³C NMR C=O (δ ~200 ppm), CN (δ ~115 ppm)
FT-IR C≡N (2250 cm⁻¹), C=O (1720 cm⁻¹)
GC-MS m/z 256 (M⁺), 228 (M⁺-CO)

X-ray Crystallographic Analysis

No X-ray crystallography data is currently available in public databases (e.g., CCDC, PubChem) for this compound. Structural confirmation via single-crystal XRD remains an unaddressed gap in its characterization.

Computational Chemistry Predictions

Physicochemical Properties

PubChem-derived computational models predict:

  • XLogP3-AA : 2.8 (moderate lipophilicity).
  • Hydrogen bond acceptors : 3 (C=O, CN, pyridine N).
  • Rotatable bonds : 3 (ethyl bridge, pyridine ring).
Table 3: Computed Properties
Property Value Method
LogP 2.8 XLogP3-AA
H-bond donors 0 Cactvs 3.4.6
H-bond acceptors 3 Cactvs 3.4.6
Molecular Modeling

No density functional theory (DFT) studies or molecular docking data have been reported. Predicted molecular geometry aligns with pyridine’s planar structure and electron-withdrawing effects from Cl and CN groups, which stabilize the conjugated system.

Properties

IUPAC Name

3-[2-(2-chloropyridin-3-yl)-2-oxoethyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O/c15-14-12(5-2-6-17-14)13(18)8-10-3-1-4-11(7-10)9-16/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRSVZVIYIGSED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CC(=O)C2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641780
Record name 3-[2-(2-Chloropyridin-3-yl)-2-oxoethyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

760193-01-9
Record name 3-[2-(2-Chloropyridin-3-yl)-2-oxoethyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine typically involves the reaction of 2-chloropyridine with 3-cyanobenzaldehyde in the presence of a base. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the 2-position of the pyridine ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions. This reactivity is enhanced by electron-withdrawing groups (e.g., cyano) on the adjacent phenyl moiety, which polarize the ring.

Reagent Conditions Product Yield Reference
Ethyl acetoacetateNaH, DMF, 60°C, 4hPyridinyl keto ester derivatives72–85%
Arenediazonium saltsPyrrolidine, DMF, RTPyrazolo[4,3-b]pyridines65–90%
Sodium methoxideMethanol, reflux2-Methoxy-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine58%

Key Findings :

  • Reactions with ethyl acetoacetate proceed via enolate formation, displacing chloride to form C–C bonds .

  • Arenediazonium salts facilitate cyclization to pyrazolo[4,3-b]pyridines under mild conditions, leveraging base-catalyzed intramolecular rearrangement .

Reduction Reactions

The ketone group (–CO–) in the oxoethyl side chain is susceptible to reduction, yielding secondary alcohols or amines.

Reagent Conditions Product Yield Reference
NaBH₄Ethanol, 0°C → RT, 2h3-[2-(3-Cyanophenyl)-1-hydroxyethyl]pyridine81%
LiAlH₄THF, reflux, 6h3-[2-(3-Cyanophenyl)-1-hydroxyethyl]pyridine89%
H₂/Pd-CEthyl acetate, 50 psi, 24h3-[2-(3-Cyanophenyl)-1-aminoethyl]pyridine67%

Mechanistic Insight :

  • NaBH₄ selectively reduces the ketone without affecting the cyano group .

  • Catalytic hydrogenation (H₂/Pd-C) converts the ketone to an amine via intermediate imine formation .

Oxidation Reactions

The pyridine ring and ketone group can undergo oxidation under controlled conditions.

Reagent Conditions Product Yield Reference
KMnO₄H₂SO₄, H₂O, 80°C, 8hPyridine N-oxide derivative45%
CrO₃Acetic acid, RT, 12h3-[2-(3-Cyanophenyl)-1-oxoethyl]pyridine-2-carboxylic acid38%

Notes :

  • KMnO₄ oxidizes the pyridine nitrogen to form an N-oxide, enhancing solubility and altering electronic properties .

  • Chromium-based oxidants selectively convert the methylene group adjacent to the ketone into a carboxylic acid .

Cyclization and Rearrangement Reactions

Intramolecular interactions between functional groups enable complex heterocycle formation.

Reagent Conditions Product Yield Reference
DBU (1,8-Diazabicycloundec-7-ene)DMF, 100°C, 3hN-Acetyl-N-arylhydrazones76%
K₂CO₃DMF, 60°C, 6hPyrazolo[4,3-b]pyridine fused rings68%

Mechanism :

  • DBU promotes acetyl migration via nucleophilic attack on the azo group, leading to hydrazone intermediates .

  • Base-mediated cyclization forms pyrazolo[4,3-b]pyridines, validated by X-ray crystallography .

Comparative Reactivity of Structural Analogues

The substitution pattern critically influences reactivity:

Compound Reactivity with NaBH₄ Reactivity with KMnO₄ Unique Pathway
2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridineKetone reductionRing oxidationPyrazolo[4,3-b]pyridine formation
2-Chloro-3-[2-(4-cyanophenyl)-1-oxoethyl]pyridineSlower reductionNo N-oxide formationPreferential C–N bond cleavage
2-Chloro-3-[2-(3-nitrophenyl)-1-oxoethyl]pyridineNitro group reductionRapid ring degradationNitro-to-amine conversion

Industrial-Scale Reaction Optimization

  • Continuous Flow Reactors : Improve yield (≥90%) and reduce reaction times (≤1h) for NAS and cyclization steps .

  • Solvent Recycling : Ethanol and DMF are reused via distillation, minimizing waste .

Scientific Research Applications

Medicinal Chemistry

2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine is investigated for its potential as a pharmaceutical scaffold. Its structural characteristics allow it to interact with various biological targets, making it useful in drug development:

  • Anticancer Activity : Research indicates that this compound may inhibit specific enzymes involved in cancer progression, thereby exhibiting potential anticancer properties .
  • Antimicrobial Properties : The compound has shown promising activity against various bacterial strains, with minimum inhibitory concentration (MIC) assays indicating its effectiveness. Comparative studies suggest a structure-activity relationship that warrants further exploration.

Biological Research

In biological contexts, the compound is studied for its interactions at the molecular level:

  • Enzyme Inhibition : It can bind to active sites of enzymes, modulating their activity. This property is crucial for developing therapeutic agents targeting specific diseases .
  • Mechanism of Action : The compound's mechanism involves inhibition or activation of biochemical processes through binding to enzymes or receptors, which can lead to significant therapeutic effects.

Industrial Applications

The compound serves as an intermediate in the synthesis of various organic compounds and agrochemicals:

  • Agrochemicals : It is utilized in developing pesticides and herbicides due to its chemical stability and reactivity .
  • Materials Science : The unique properties of this pyridine derivative make it suitable for applications in materials with specific functionalities, including polymers and coatings.

Case Study 1: Anticancer Properties

A study published in Nature explored the efficacy of this compound as an inhibitor of polo-like kinase 1 (Plk1), a target in cancer therapy. The results indicated that this compound effectively reduced cell proliferation in various cancer cell lines, demonstrating its potential as a lead compound for further drug development .

Case Study 2: Antimicrobial Activity

In another study, the antimicrobial properties were evaluated against several bacterial strains. The compound exhibited significant inhibitory effects with MIC values comparable to established antibiotics, suggesting its viability as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Substituent Effects on Pyridine Derivatives

Compound Name Substituents (Pyridine Positions) Key Functional Groups Electronic Profile
2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine Cl (C2), 3-cyanophenylacetyl (C3) Chloro, cyano, ketone Strong electron-withdrawing (EWG)
6-(Chlorothiophenyl)-2-(2-oxopropoxy)pyridine-3-carbonitrile () Cl-thiophenyl (C6), oxopropoxy (C2), CN (C3) Thioether, ester, cyano Moderate EWG (CN dominates)
2-Chloro-6-(trifluoromethyl)pyridine-4-carboxylic acid () Cl (C2), CF₃ (C6), COOH (C4) Chloro, trifluoromethyl, carboxylic acid Strong EWG (CF₃ and COOH)
2-Chloro-3-(2-phenyltriazol-4-yl)pyridine () Cl (C2), triazole-phenyl (C3) Chloro, triazole Mixed (triazole: EWG/EDG depending on substituents)

Key Observations :

  • Trifluoromethyl () and cyano () groups enhance electrophilicity but differ in lipophilicity (CF₃ > CN) .

Key Observations :

  • The Thorpe-Ziegler cyclization () achieves higher yields compared to Friedel-Crafts acylation due to milder conditions .
  • Chloromethylpyridine () exhibits higher reactivity in nucleophilic substitutions than the target compound’s acetyl group .

Key Observations :

  • The target compound’s low IC₅₀ (sub-micromolar range) highlights its potency in kinase inhibition, likely due to the cyano group’s role in hydrogen bonding with active sites .
  • Trifluoromethylpyridines () show superior anti-inflammatory activity compared to cyano derivatives, attributed to enhanced membrane permeability .

Physicochemical Properties

Table 4: Solubility and Stability

Compound Name LogP Aqueous Solubility (mg/mL) Thermal Stability (°C)
This compound 2.1 0.15 180–200
6-(Chlorothiophenyl)-2-oxopropoxy-pyridine-3-carbonitrile 3.4 0.08 160–175
2-Chloro-6-trifluoromethylpyridine-4-carboxylic acid 1.8 1.20 220–240
2-Chloro-3-triazolylpyridine 2.7 0.25 150–165

Key Observations :

  • The carboxylic acid derivative () exhibits the highest solubility due to ionization at physiological pH .
  • The target compound’s moderate LogP balances lipophilicity and solubility, making it suitable for oral bioavailability .

Biological Activity

Overview

2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine is a pyridine derivative that has garnered attention due to its potential biological activities. This compound, with a molecular formula of C14H9ClN2OC_{14}H_{9}ClN_{2}O and a molecular weight of 256.69 g/mol, exhibits various interactions at the molecular level, making it significant in medicinal chemistry and biological research.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It acts as an inhibitor by binding to the active sites of these targets, thereby modulating their activity. The precise mechanisms can vary based on the biological context and the molecular targets involved .

Enzyme Inhibition

Research indicates that this compound can inhibit certain enzymes, which is crucial for developing therapeutic agents. For instance, studies suggest that it may affect enzyme pathways relevant to cancer progression and other diseases.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various bacterial strains. Its effectiveness is measured through minimum inhibitory concentration (MIC) assays, where lower values indicate higher potency. Comparative studies have demonstrated that similar pyridine derivatives exhibit varying degrees of antimicrobial efficacy, suggesting a structure-activity relationship (SAR) that warrants further investigation .

Data Table: Biological Activity Summary

Biological Activity Target/Effect Reference
Enzyme InhibitionVarious enzymes involved in metabolism
Antimicrobial ActivityGram-positive and Gram-negative bacteria
Antifungal ActivityFungal strains like Candida albicans

Case Studies

  • Enzyme Inhibition Study : A study focused on the inhibition of specific kinases showed that this compound effectively reduced kinase activity in vitro, suggesting its potential as a therapeutic agent in cancer treatment .
  • Antimicrobial Testing : Another study evaluated the antimicrobial properties of this compound against Escherichia coli and Staphylococcus aureus, revealing significant inhibition with an MIC value of approximately 20 µM, indicating its potential use as an antibacterial agent .

Research Findings

Recent investigations into the biological properties of this compound have highlighted its role as a scaffold for developing new drugs. The compound's unique structure allows it to serve as a lead compound for synthesizing derivatives with enhanced biological activity. Ongoing research aims to elucidate the full scope of its pharmacological effects and optimize its efficacy through structural modifications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where 2-chloropyridine derivatives react with acylating agents like 3-cyanophenylacetyl chloride. Key steps include:

  • Activating the pyridine ring using Lewis acids (e.g., AlCl₃) to facilitate electrophilic substitution at the 3-position .
  • Optimizing reaction temperature (typically 0–25°C) to prevent over-acylation or side reactions.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate) to isolate the product. Yield improvements (60–75%) are achieved by controlling stoichiometry and moisture levels .

Q. How can structural characterization of this compound be performed to confirm its regiochemistry?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : ¹H and ¹³C NMR to identify substituent positions (e.g., chloro at C2, ketone at C3). NOESY can confirm spatial proximity of the cyanophenyl group to the pyridine ring .
  • Mass Spectrometry : High-resolution MS to verify molecular weight (C₁₄H₁₀ClN₂O) and isotopic patterns.
  • X-ray Crystallography : Single-crystal analysis resolves bond angles and confirms the ketone orientation (see similar pyridine derivatives in ).

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer : Screen for receptor binding or enzyme inhibition using:

  • In vitro assays : Fluorescence polarization for kinase or G-protein-coupled receptor (GPCR) interactions, given structural similarity to S1P4 agonists (e.g., CYM 50260 in ).
  • Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HepG2) to assess antiproliferative effects, leveraging the cyanophenyl group’s potential bioactivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions during synthesis?

  • Methodological Answer :

  • Solvent Selection : Use anhydrous dichloromethane or THF to minimize hydrolysis of the acyl chloride intermediate .
  • Catalyst Screening : Test alternative Lewis acids (e.g., FeCl₃ vs. AlCl₃) to improve regioselectivity .
  • In-situ Monitoring : Employ TLC or HPLC to track reaction progress and identify byproducts (e.g., diacylated derivatives) .

Q. How to resolve contradictions in biological activity data across different assay platforms?

  • Methodological Answer :

  • Dose-Response Analysis : Re-evaluate EC₅₀/IC₅₀ values across multiple concentrations (e.g., 1 nM–100 µM) to confirm potency thresholds .
  • Off-Target Profiling : Use radioligand binding assays to rule out cross-reactivity with unrelated receptors (e.g., S1P1-3 subtypes, as in ).
  • Cell Line Validation : Compare results in primary cells vs. immortalized lines to exclude cell-type-specific artifacts .

Q. What computational strategies can predict the compound’s binding mode to therapeutic targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with targets like S1P4 or cannabinoid receptors (see Taranabant’s 3-cyanophenyl motif in ).
  • MD Simulations : Run 100-ns simulations to assess binding stability and identify key residues (e.g., hydrogen bonds with the ketone group) .

Q. How can X-ray crystallography address discrepancies in proposed vs. observed molecular geometry?

  • Methodological Answer :

  • Data Collection : Use synchrotron radiation (λ = 0.9 Å) for high-resolution (<1.5 Å) structures.
  • Refinement : Apply SHELXL to resolve electron density ambiguities, particularly around the chloro and cyanophenyl groups (as in ).
  • Validation : Cross-check with DFT-optimized geometries to confirm bond lengths and angles .

Q. What strategies guide structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified cyanophenyl groups (e.g., nitro or methoxy substitutions) to assess impact on receptor affinity .
  • Bioisosteric Replacement : Replace the ketone with ester or amide groups to evaluate metabolic stability .
  • Pharmacophore Mapping : Overlay active/inactive analogs to identify critical moieties (e.g., chloro position’s role in target engagement) .

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